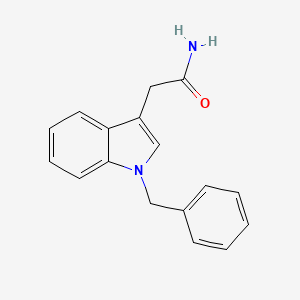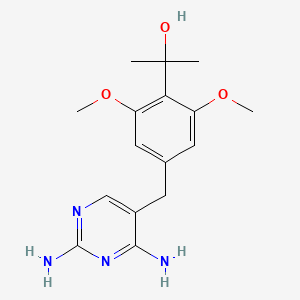
6-Fluoro-5-(5-methoxy-1-benzofuran-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-5-(5-methoxy-1-benzofuran-2-yl)pyridin-2-amine is a complex organic compound that features a unique combination of fluorine, methoxy, benzofuran, and pyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-(5-methoxy-1-benzofuran-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzofuran and pyridine derivatives, followed by a series of functional group transformations, including fluorination and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-5-(5-methoxy-1-benzofuran-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
6-Fluoro-5-(5-methoxy-1-benzofuran-2-yl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: Used in the development of advanced materials with unique properties, such as electronic or photonic materials.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-5-(5-methoxy-1-benzofuran-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl-methyl-carbamic acid tert-butyl ester
- 2-(6-Fluoro-5-methylamino-pyridin-2-yl)-benzofuran-5-ol
Uniqueness
Compared to similar compounds, 6-Fluoro-5-(5-methoxy-1-benzofuran-2-yl)pyridin-2-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H11FN2O2 |
|---|---|
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
6-fluoro-5-(5-methoxy-1-benzofuran-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H11FN2O2/c1-18-9-2-4-11-8(6-9)7-12(19-11)10-3-5-13(16)17-14(10)15/h2-7H,1H3,(H2,16,17) |
Clave InChI |
NXKHCMJNTQJOCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=C2)C3=C(N=C(C=C3)N)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


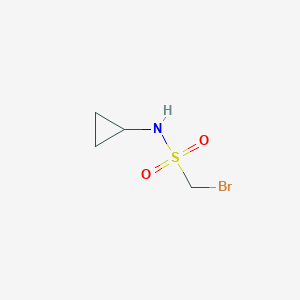
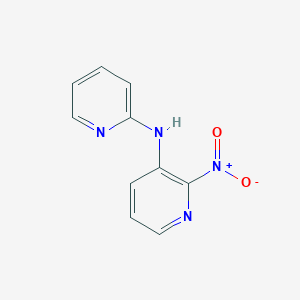
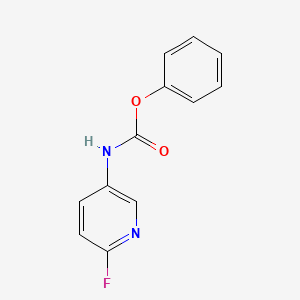


![2-[5-(Hydroxymethyl)-2-thienyl]acetic acid](/img/structure/B8459061.png)
![tert-butyl 2-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate](/img/structure/B8459069.png)
